molecular formula C13H9F2NO B1453167 5-(2,6-Difluorobenzoyl)-2-methylpyridine CAS No. 1187171-14-7

5-(2,6-Difluorobenzoyl)-2-methylpyridine

Cat. No. B1453167
M. Wt: 233.21 g/mol
InChI Key: QRIRZTYPPLCOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-Difluorobenzoyl)-2-methylpyridine (DFBM) is a valuable reagent in organic synthesis, particularly in the development of new and innovative synthetic routes. It is a versatile reagent that can be used for a wide range of reactions, including the synthesis of heterocyclic compounds and organic molecules. DFBM has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and food additives. In addition, it has been used as a catalyst in a variety of reactions, including the synthesis of polymers and polysaccharides.

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel method for the synthesis and characterization of 2,2'-bipyridine derivatives, including those with methyl substitutions, was explored using a Negishi cross-coupling strategy. This method highlights the versatility of 2,2'-bipyridine scaffolds for further chemical modifications and applications in coordination chemistry and materials science (Smith et al., 2003).

Catalytic and Chemical Applications

  • The synthesis of imidazo[1,2-a]pyridines, recognized for their wide range of applications in medicinal chemistry and material science, was reviewed. This synthesis leverages different strategies, including condensation and multicomponent reactions, underscoring the chemical utility and application breadth of pyridine derivatives (Bagdi et al., 2015).

Photophysical and Material Science Research

  • The investigation into nickel(II) Schiff base complexes showcased their synthesis, characterization, and catalytic activity in Kumada–Corriu cross-coupling reactions. This study provides insights into the role of pyridine derivatives in facilitating metal-catalyzed organic transformations, contributing to the development of new catalytic processes (Kuchtanin et al., 2016).

Environmental and Sensory Applications

  • A metal-organic framework (MOF) incorporating uncoordinated N-donor sites and charged framework demonstrated high efficiency in CO2 capture and selectivity over N2 and CH4. This research highlights the potential of incorporating pyridine derivatives into MOFs for environmental applications, such as gas separation and storage (Chen et al., 2016).

properties

IUPAC Name

(2,6-difluorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIRZTYPPLCOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Difluorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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